

# SNF 9007: A Cholecystokinin Analog with Potent Opioid-Mediated Analgesic Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Snf 9007  |           |  |  |  |
| Cat. No.:            | B15617565 | Get Quote |  |  |  |

A Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

**SNF 9007** is a synthetic peptide originally developed as a cholecystokinin (CCK) analog. Subsequent research has revealed a complex pharmacological profile, demonstrating that its primary physiological effects, particularly its potent antinociceptive properties, are not mediated by CCK receptors but rather through its activity at multiple opioid receptors. This technical guide provides an in-depth overview of the core pharmacology of **SNF 9007**, summarizing its receptor binding affinity, detailing key experimental protocols for its characterization, and illustrating its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pain research.

## Introduction

**SNF 9007**, with the amino acid sequence Asp-Tyr-D-Phe-Gly-Trp-(NMe)Nle-Asp-Phe-NH2, is a synthetic cholecystokinin (CCK) analog.[1] While designed to interact with cholecystokinin receptors, extensive studies have demonstrated that its most prominent in vivo effect, analgesia, is mediated through a distinct mechanism involving the opioid system. Specifically, **SNF 9007** has been shown to act as an agonist at delta ( $\delta$ ) and mu ( $\mu$ ) opioid receptors.[2] This dual activity makes **SNF 9007** a compound of significant interest for understanding the structural and functional relationships between CCK and opioid receptor systems and for the potential development of novel analgesics.



This guide will systematically present the available quantitative data on the receptor binding profile of **SNF 9007**, provide detailed methodologies for key in vitro and in vivo experiments used to characterize its activity, and visualize the relevant signaling pathways.

# **Receptor Binding Affinity**

The affinity of **SNF 9007** for cholecystokinin and opioid receptors has been characterized through radioligand binding assays. The compound exhibits a notable preference for  $\delta$ -opioid receptors and CCK-B receptors over  $\mu$ -opioid and CCK-A receptors.

| Receptor<br>Subtype           | Ligand   | Assay Type             | IC50 (nM) | Ki (nM)       | Source |
|-------------------------------|----------|------------------------|-----------|---------------|--------|
| Opioid<br>Receptors           |          |                        |           |               |        |
| δ-Opioid                      | SNF 9007 | Displacement           | 29        | 250 (cloned)  | [2]    |
| μ-Opioid                      | SNF 9007 | Displacement           | 702       | 5200 (cloned) | [2]    |
| Cholecystoki<br>nin Receptors |          |                        |           |               |        |
| CCK-A                         | SNF 9007 | Functional<br>Assay    | -         | Weak Affinity | [1][2] |
| ССК-В                         | SNF 9007 | Functional/Bi<br>nding | -         | High Affinity | [1]    |

Note: The discrepancy between IC50 and Ki values for opioid receptors may be due to different experimental conditions or the use of native versus cloned receptors.

## **Experimental Protocols**

This section details the methodologies for key experiments used to elucidate the pharmacological profile of **SNF 9007**.

## **Radioligand Binding Assay (Hypothetical Protocol)**



This protocol describes a competitive binding assay to determine the affinity of **SNF 9007** for opioid and cholecystokinin receptors.

Objective: To determine the inhibitory constant (Ki) of **SNF 9007** for  $\mu$ -opioid,  $\delta$ -opioid, CCK-A, and CCK-B receptors.

#### Materials:

- Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells transfected with the human opioid or CCK receptor subtypes).
- · Radioligands:
  - For μ-opioid receptor: [3H]-DAMGO
  - For δ-opioid receptor: [<sup>3</sup>H]-Naltrindole
  - For CCK-A receptor: [125]-CCK-8 (sulfated)
  - For CCK-B receptor: [125]-CCK-8 (non-sulfated) or [3H]-L-365,260

#### • SNF 9007

- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl<sub>2</sub>)
- Non-specific binding control (e.g., a high concentration of a non-labeled universal ligand like naloxone for opioid receptors or a high concentration of unlabeled CCK-8 for CCK receptors).
- Glass fiber filters
- Scintillation fluid
- Scintillation counter or gamma counter.

#### Procedure:

Prepare serial dilutions of SNF 9007 in binding buffer.



- In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its
  Kd, and varying concentrations of SNF 9007.
- For the determination of non-specific binding, a separate set of wells will contain the cell membranes, the radioligand, and a high concentration of the non-specific binding control.
- Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid (for <sup>3</sup>H) or in tubes for a gamma counter (for <sup>125</sup>I).
- Quantify the radioactivity to determine the amount of bound radioligand.
- Calculate the IC50 value of SNF 9007 by non-linear regression analysis of the competition curve.
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Opioid receptor binding properties of analgesic analogues of cholecystokinin octapeptide -PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Structure—Activity Relationships of Bifunctional Peptides Based on Overlapping Pharmacophores at Opioid and Cholecystokinin Receptors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SNF 9007: A Cholecystokinin Analog with Potent Opioid-Mediated Analgesic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617565#snf-9007-as-a-cholecystokinin-analog]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com